Convolvine Convolvine
Brand Name: Vulcanchem
CAS No.: 537-30-4
VCID: VC0000093
InChI: InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

Convolvine

CAS No.: 537-30-4

VCID: VC0000093

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Convolvine - 537-30-4

Description

Convolvine is an alkaloid derived from plants of the Convolvulaceae family, particularly from the genus Convolvulus . The term "convolvine" comes from the New Latin genus name "Convolvulus," which itself is derived from the Latin word "convolvere," meaning "to roll together" or "to entwine" . The suffix "-ine" is commonly used in chemistry to denote a type of compound, particularly basic organic compounds or alkaloids . Convolvine has been of interest in the study of natural products for its potential medicinal properties . Research indicates that convolvine may interact with neurotransmitter systems . Chemically, convolvine is a methoxybenzoic acid with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . It has been reported in Convolvulus subhirsutus .

Convolvine is not universally recognized or commonly referenced in all scientific literature, which may lead to varying levels of understanding depending on the context in which it is being discussed . Convolvine is also known as 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate . Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a sigma-1 receptor-positive modulator with cognitive and neuroprotective properties .

The adjective 'convolvine' is considered obsolete, with its only known use in the mid-1700s in the writing of Patrick Browne, a physician and botanist . Convolvulin is a similar term that may refer to specific compounds within the same family .

CAS No. 537-30-4
Product Name Convolvine
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3
Standard InChIKey HDLNHIIKSUHARQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC
Synonyms 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Reference - Oreckov et al. Khim. Pharm. Industr. (1933) (Russian). 1:52- Oreckov et al. Journ. Org. Chem. (1937) (Russian). 7:646
PubChem Compound 279064
Last Modified Sep 13 2023

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